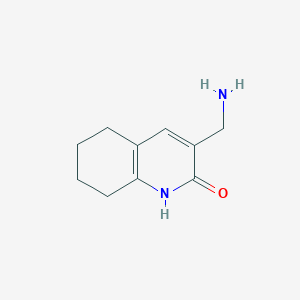

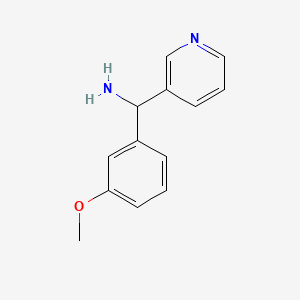

(3-methoxyphenyl)(pyridin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

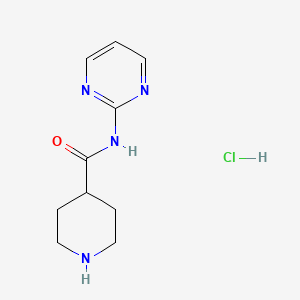

“(3-methoxyphenyl)(pyridin-3-yl)methanamine” is a compound that belongs to the class of aralkylamino compounds . It is a primary amino compound, an aromatic ether, and an aralkylamino compound . The CAS Number for its dihydrochloride form is 1803595-80-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the density functional theory (DFT) method was used to obtain the optimized structure of MPNP using the B3LYP/6-311+ +G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” dihydrochloride include a molecular weight of 287.19 . It is a powder at room temperature .Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

It’s worth noting that amines, such as this compound, have been successfully used to access carbonyl compounds due to their ability to undergo oxidation reactions . This oxidation process is a fundamental transformation in synthetic organic chemistry, and carbonyl functionalities serve as versatile building blocks in functional group interconversions .

Biochemical Pathways

The oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . These intermediates can have various downstream effects, depending on the specific biochemical context.

Result of Action

It’s worth noting that the oxidation of amines can lead to the production of various synthetic intermediates . These intermediates can have a range of effects at the molecular and cellular level, depending on the specific biochemical context.

Action Environment

It’s worth noting that the oxidation of amines can be influenced by various factors, including the presence of certain reagents and catalysts, temperature, and substrate scope .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds include the development of new methodologies using PhI(OAc)2 and addressing issues associated with existing protocols for the conversion of amines to carbonyl compounds . This involves a metal-free and environment-friendly protocol involving non-metallic, less toxic, and affordable hypervalent iodine .

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPBEUHBACCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)

![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)